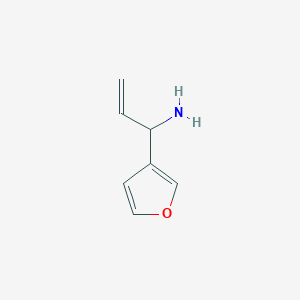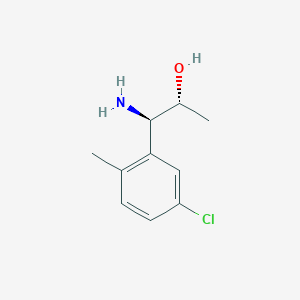
(1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields This compound features a chiral center at the second carbon, making it an interesting subject for stereochemical studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate starting material, such as 5-chloro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,2R)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitroso derivatives.
Reduction: Reduction of the aromatic ring can lead to the formation of cyclohexane derivatives.
Substitution: The presence of the chloro group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents are typically used.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and mechanisms.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the investigation of enantioselective binding and activity.
Medicine
In medicine, this compound has potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the aromatic ring can engage in π-π interactions. The chiral center allows for enantioselective binding, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL: The enantiomer of the compound, with different stereochemical properties.
1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL: The racemic mixture containing both (1R,2R) and (1S,2S) enantiomers.
1-Amino-1-(2-methylphenyl)propan-2-OL: A similar compound without the chloro group, affecting its reactivity and applications.
Uniqueness
(1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino group and a chloro-substituted aromatic ring
Propriétés
Formule moléculaire |
C10H14ClNO |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
(1R,2R)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |
Clé InChI |
LQQQRHAUAACIFI-XCBNKYQSSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)Cl)[C@H]([C@@H](C)O)N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


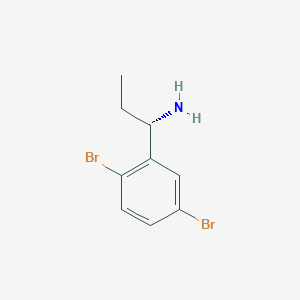
![(1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B15237252.png)
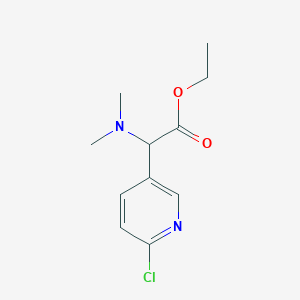

![(3S)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237277.png)
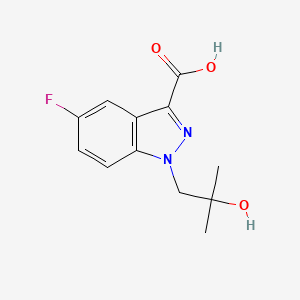
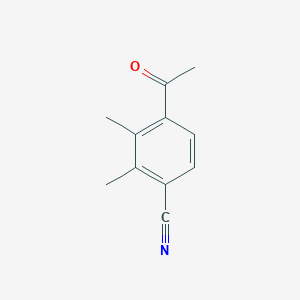
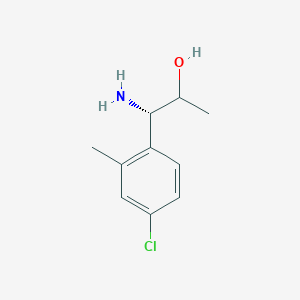
![6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B15237293.png)
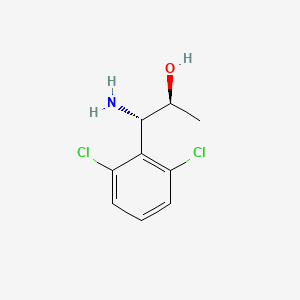
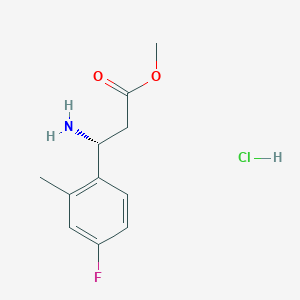
![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)
